N-(5-(2,4-二甲基噻唑-5-基)-1,3,4-恶二唑-2-基)-5-甲基-1-苯基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

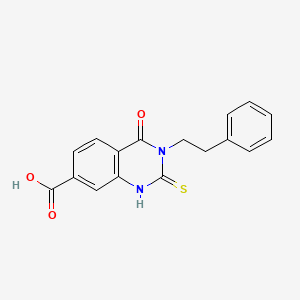

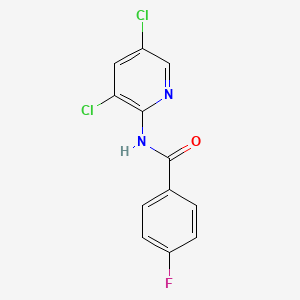

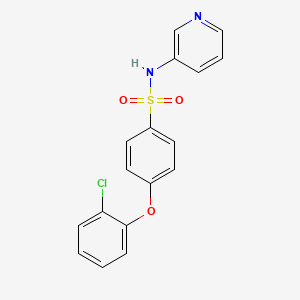

The compound appears to contain several functional groups, including a thiazole, an oxadiazole, and a pyrazole . Thiazoles are a type of heterocyclic compound that have been found to exhibit various biological activities . Oxadiazoles and pyrazoles are also heterocyclic compounds that are used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be synthesized from the reaction of hydroximoyl chloride with acrylonitrile, acrylamide, and N-arylmalemides . Pyrazoles and pyrazolo[3,4-d]pyridazines can be obtained via the reaction of 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-ene-1-one with hydrazonoyl halides .科学研究应用

抗抑郁和抗惊厥活性

研究表明,某些吡唑衍生物表现出显着的抗抑郁和抗惊厥活性。具有吡唑结构的化合物已与丙咪嗪和苯巴比妥钠进行比较,在行为绝望测试中显示出显着的疗效,并在小鼠中对戊四唑 (PTZ) 诱发的癫痫发作具有保护作用。这些发现表明吡唑衍生物在治疗抑郁症和惊厥方面具有潜力,表明该化合物是一个有前途的研究领域 (Abdel‐Aziz 等人,2009)。

锂化和杂芳族化合物的合成

已经探索了包括恶二唑在内的甲基取代的唑的锂化,证明了这些化合物在有机合成中的多功能性。这些反应通常导致各种产物,包括羧化后的乙酸,突出了唑衍生物在合成各种杂芳族化合物中的合成用途 (Micetich,1970)。

抗过敏作用

对吡唑衍生物的研究还显示出有希望的抗过敏作用,某些化合物对过敏反应表现出有效的活性。这些作用包括抑制小鼠组胺、血清素、缓激肽和物质 P 诱导的耳水肿,表明吡唑衍生物可以为管理过敏提供新的治疗方法 (Huang 等人,1994)。

抗菌剂

已经从吡唑酮衍生物中合成了一类新型抗菌剂,对金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株表现出显着的活性。这些化合物为开发新的抗菌药物开辟了途径,特别是在对抗耐药性感染方面 (Palkar 等人,2017)。

抗结核活性

对吡唑衍生物的研究还发现了抗结核特性,一些化合物对结核分枝杆菌表现出活性,包括对异烟肼耐药的菌株。这表明吡唑衍生物在治疗结核病方面的潜力,这是一个重要的医疗需求领域 (Ahsan 等人,2012)。

作用机制

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (like cdk2 and cyclin-a2) and inhibit their activity . This inhibition could result in changes in cell cycle progression, potentially leading to cell cycle arrest and apoptosis.

Biochemical Pathways

Inhibition of CDK2 and Cyclin-A2 could disrupt the progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles . The metabolism and excretion of this compound are also not well-understood. These factors can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on its potential targets, it may induce cell cycle arrest and apoptosis, leading to the death of cancer cells .

属性

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S/c1-10-15(27-12(3)20-10)17-22-23-18(26-17)21-16(25)14-9-19-24(11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFFCARLPNJIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2949114.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2949128.png)

![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)

![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)